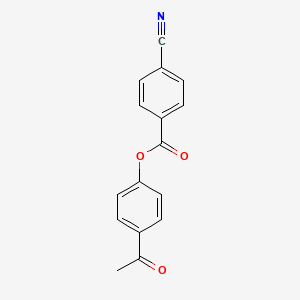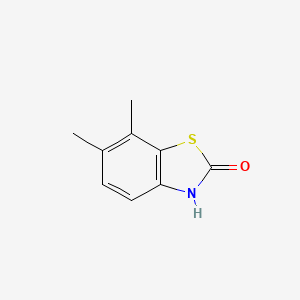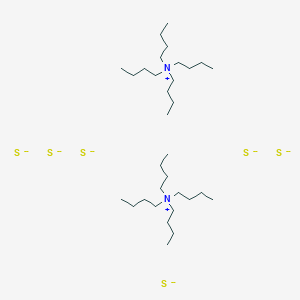
Tetrabutylazanium;hexasulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylazanium;hexasulfide, also known as tetrabutylammonium hexasulfide, is a chemical compound with the empirical formula C32H72N2S6 and a molecular weight of 677.32 g/mol . It is a quaternary ammonium salt that contains a hexasulfide anion. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylazanium;hexasulfide can be synthesized through the reaction of tetrabutylammonium bromide with sulfur in the presence of a suitable solvent . The reaction typically involves heating the mixture to facilitate the formation of the hexasulfide anion. The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylazanium;hexasulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher polysulfides or sulfur oxides.
Reduction: It can be reduced to form lower polysulfides or sulfides.
Substitution: The hexasulfide anion can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher polysulfides, while reduction reactions may produce lower polysulfides or sulfides .
Aplicaciones Científicas De Investigación
Tetrabutylazanium;hexasulfide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tetrabutylazanium;hexasulfide involves its ability to undergo redox reactions and interact with various molecular targets. The hexasulfide anion can act as a radical-trapping antioxidant, neutralizing reactive oxygen species and preventing oxidative damage . The compound’s interactions with biological molecules and cellular pathways are subjects of ongoing research to elucidate its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetrabutylazanium;hexasulfide include other tetrabutylammonium salts, such as:
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
This compound is unique due to its hexasulfide anion, which imparts distinct chemical properties and reactivity compared to other tetrabutylammonium salts.
Propiedades
Número CAS |
85533-96-6 |
|---|---|
Fórmula molecular |
C32H72N2S6-10 |
Peso molecular |
677.3 g/mol |
Nombre IUPAC |
tetrabutylazanium;hexasulfide |
InChI |
InChI=1S/2C16H36N.6S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;/h2*5-16H2,1-4H3;;;;;;/q2*+1;6*-2 |
Clave InChI |
YCQJZUCDZSUJKF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


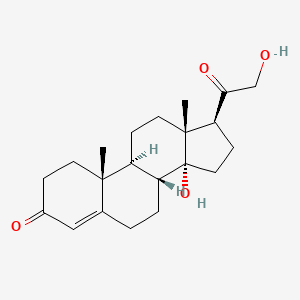

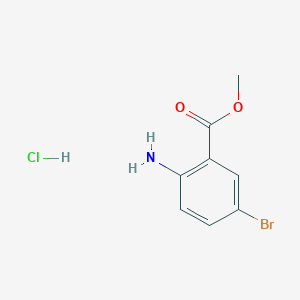

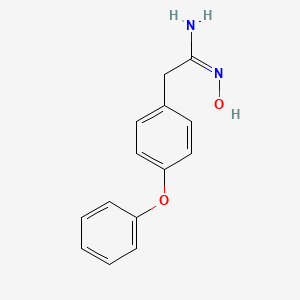
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
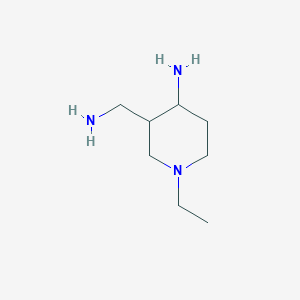
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)

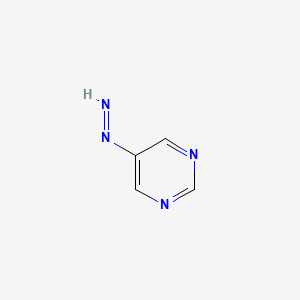
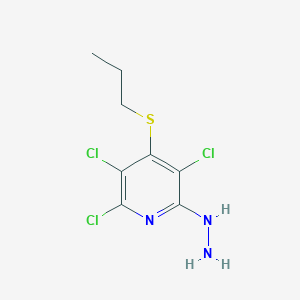
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
